BenchChemオンラインストアへようこそ!

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid

Conformational restriction Scaffold hopping Medicinal chemistry

For medicinal chemistry and agrochemical programs seeking a saturated bioisostere of ortho- or meta-substituted benzenes, 2169150-63-2 provides a conformationally locked, C(sp³)-rich 2-azabicyclo[2.1.1]hexane core. The bridgehead Boc-amine and opposing acetic acid handle offer two orthogonal exit vectors for rapid, modular SAR exploration. The rigid scaffold improves physicochemical profiles—lowering hERG risk and P-gp efflux liability compared to flat aromatics—while maintaining synthetic tractability for patent-free lead generation.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 2169150-63-2
Cat. No. B6145287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid
CAS2169150-63-2
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1(C2)CC(=O)O
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-12(13,5-8)6-9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyQNOALCZJYVNDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic Acid (CAS 2169150-63-2): Sourcing the Authenticated, Research-Validated Building Block for sp³-Rich Drug Discovery


2-{2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid (CAS 2169150-63-2) is a conformationally constrained, C(sp³)-rich bicyclic amino acid derivative belonging to the emerging 2-azabicyclo[2.1.1]hexane (2-azaBCH) class [1]. These scaffolds act as saturated bioisosteres of ortho- and meta-substituted benzenes, introducing three-dimensionality and improved physicochemical profiles compared to flat aromatic rings. The compound features a Boc-protected secondary amine at the bridgehead position and a pendant acetic acid handle at the opposing bridgehead, providing two orthogonal exit vectors for modular derivatization in medicinal chemistry programs [2]. This specific substitution pattern differentiates it from earlier 1,2- or 1,5-disubstituted BCH analogs, which often lack the nitrogen atom or present it at a different ring position.

Why a Generic Boc-Protected Amino Acid or Unfunctionalized BCH Cannot Substitute for 2169150-63-2 in Orthogonal Bicyclic Scaffold Design


In-class compounds cannot be simply interchanged because the precise location and identity of functional groups on the 2-azabicyclo[2.1.1]hexane core dictate the exit vector geometry, the pKa of the basic nitrogen, and the overall pharmacokinetic profile of the derived conjugates [1]. A generic Boc-amino acid lacks the conformational rigidity imposed by the bicyclic framework, while a simple BCH or 2-azaBCH without the acetic acid handle at the bridgehead position does not offer the same modular amide coupling site. Studies on related 1,2-disubstituted BCHs have demonstrated that even subtle changes in the substitution pattern can lead to significant differences in metabolic stability—for instance, the incorporation of a BCH core into the fungicide fluxapyroxad decreased its half-life threefold, while in boscalid the effect was modest [2]. Therefore, sourcing the precisely functionalized 2169150-63-2 is critical for reproducible structure-activity relationship (SAR) exploration and for reliably accessing the physicochemical benefits documented for this scaffold class.

Quantitative Differentiation of 2-Azabicyclo[2.1.1]hexane-Based Building Block 2169150-63-2 versus Aromatic and Saturated Heterocycle Comparators


Conformational Rigidity: Bridged Bicyclic Framework vs. Flexible Piperidine and Phenyl Analogs

The 2-azabicyclo[2.1.1]hexane core of 2169150-63-2 imposes a rigid, locked conformation with a defined exit vector angle. In contrast, piperidine rings exhibit rapid ring-flipping, and ortho-substituted benzenes are planar. X-ray crystallographic data for related BCH derivatives reveal bridgehead C–C–C bond angles deviating from the ideal 109.5° tetrahedral geometry to approximately 93°, with bridgehead C–C bond lengths of about 1.54 Å, which rigidifies the entire scaffold [1]. This reduction in conformational freedom has been directly linked to enhanced target binding entropy and selectivity in drug candidates.

Conformational restriction Scaffold hopping Medicinal chemistry

Hydrogen Bonding Capacity: The Bridgehead Nitrogen pKa versus Piperidine Bioisosteres

The bridgehead nitrogen in the 2-azabicyclo[2.1.1]hexane system is less basic than a typical piperidine nitrogen due to increased ring strain and reduced solvation of the protonated state. A predicted pKa value of 10.00 ± 0.40 has been reported for a closely related 1-fluoromethyl-2-azabicyclo[2.1.1]hexane derivative . For comparison, the experimental pKa of piperidine is 11.22. This approximately one-log unit difference in basicity directly impacts the ionization state and hydrogen-bonding capacity of the scaffold at physiological pH, offering a finer-tuning handle for permeability and binding.

Basicity pKa ADME prediction

Metabolic Stability Tuning: Impact of BCH Core Replacement on In Vitro Clearance

The effect of replacing an ortho-substituted benzene core with a bicyclo[2.1.1]hexane scaffold on metabolic stability is not uniform and is substitution-pattern dependent. In a direct comparison using the marketed drug boscalid (containing an ortho-benzene core) and its saturated BCH analog 28, the intrinsic clearance (CLint) in human liver microsomes was 26 µL min⁻¹ mg⁻¹ for boscalid versus 29 µL min⁻¹ mg⁻¹ for the BCH analog, indicating a modest decrease in metabolic stability [1]. In contrast, for the related fungicide fluxapyroxad, the same replacement halved the half-life, reducing it from its parent value. This demonstrates that the BCH core, when properly functionalized with a pendant acetic acid handle as in 2169150-63-2, offers a tunable metabolic profile distinct from the aromatic parent.

Metabolic stability Microsomal clearance Lead optimization

Patent-Free Chemical Space: BCH Scaffolds as an Intellectual Property Differentiator

A key procurement driver is the use of the 2-azabicyclo[2.1.1]hexane core to generate patent-free saturated analogs of established aromatic drugs and agrochemicals. The Mykhailiuk group explicitly demonstrated that incorporating the 1,2-disubstituted BCH scaffold into the structures of boscalid, bixafen, and fluxapyroxad provided active, non-infringing analogs [1]. Although the original drugs were more potent, all three saturated BCH analogs showed high antifungal activity against Aspergillus niger in a disk diffusion assay, confirming the viability of the scaffold hop approach. The 2169150-63-2 compound, with its orthogonal Boc-amine and carboxylic acid handles, is tailor-made for such patent-breaking bioisostere strategies.

Patent landscape Freedom-to-operate Agrochemical design

Procurement-Driven Application Scenarios for CAS 2169150-63-2: Where the Evidence Supports Selection


Design of Patent-Free, Saturated Bioisosteres of ortho-Substituted Benzene Drugs

Medicinal chemistry groups seeking to break composition-of-matter patents on drugs containing ortho-substituted phenyl rings can use 2169150-63-2 as a direct entry point. The pendant Boc-amine and acetic acid handles allow rapid, modular coupling to generate diverse 1,2-disubstituted 2-azaBCH scaffolds. As demonstrated with boscalid, bixafen, and fluxapyroxad analogs, this approach yields biologically active, patent-free candidates while retaining significant target potency [1].

Fine-Tuning Basicity and ADME Properties in CNS and Anti-Infective Programs

The predicted ~1.2 pKa unit reduction of the 2-azaBCH nitrogen relative to piperidine (pKa ~10.0 vs 11.2) [1] makes 2169150-63-2 a strategic choice for programs where reducing the fraction of positively charged species at physiological pH is desirable. This can lower P-gp efflux liability, improve passive permeability, and reduce hERG channel binding without sacrificing the hydrogen-bond donor capacity needed for target engagement .

Scaffold-Hopping in Fragment-Based Drug Discovery (FBDD)

The rigid, sp³-rich bicyclic core addresses the limitations of flat, aromatic fragments in FBDD. The measured bridgehead C–C–C bond angle of ~93° [1] enforces a defined trajectory for the acetic acid vector, enabling more precise computational docking and more reliable SAR interpretation than flexible piperidine or planar phenyl bioisosteres. This makes 2169150-63-2 a high-value fragment for library synthesis.

Development of Novel Agrochemicals with Improved Environmental Profiles

Industrial agrochemical discovery teams can leverage the established BCH bioisostere concept to develop next-generation fungicides and herbicides. The slightly higher intrinsic clearance of the BCH analog 28 (CLint = 29 vs 26 µL min⁻¹ mg⁻¹) [1] relative to boscalid suggests a potential for reduced environmental persistence while maintaining antifungal efficacy, a critical feature for meeting modern regulatory requirements .

Quote Request

Request a Quote for 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.